

Semaxanib: A Technical Overview of its Chemical Properties, Structure, and Mechanism of Action

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Compound of Interest

Compound Name: *Semaxanib*

Cat. No.: *B050656*

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Abstract

Semaxanib (formerly known as SU5416) is a synthetic, small-molecule inhibitor of receptor tyrosine kinases (RTKs), with notable potency and selectivity for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2][3] As a key regulator of angiogenesis, the signaling pathway mediated by VEGFR-2 is a critical target in oncology. **Semaxanib** competitively blocks the ATP-binding site within the kinase domain of VEGFR-2, thereby inhibiting VEGF-induced receptor autophosphorylation and downstream signaling.[1][4][5] This action effectively curtails endothelial cell proliferation and migration, fundamental processes in the formation of new blood vessels required for tumor growth.[6][7] This technical guide provides a comprehensive overview of the chemical and structural properties of **Semaxanib**, its mechanism of action, and detailed experimental protocols for its characterization.

Chemical and Structural Properties

Semaxanib is an oxindole derivative, characterized by a 3-methyleneoxindole core structure where one of the methylene hydrogens is substituted by a 3,5-dimethylpyrrol-2-yl group.[4][6]

Chemical Identifiers

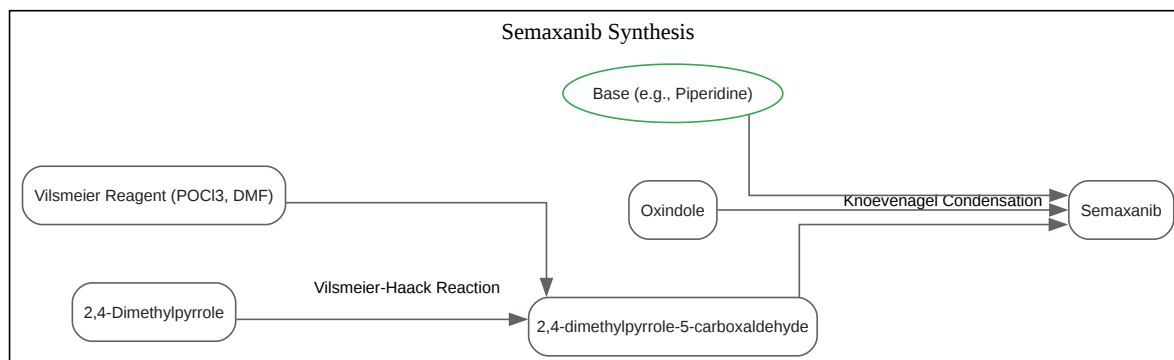
Property	Value
IUPAC Name	(3Z)-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-1,3-dihydro-2H-indol-2-one[2][8]
Synonyms	SU5416, Semaxinib, Semoxind[4][7][9]
CAS Number	204005-46-9[6][9]
Molecular Formula	C ₁₅ H ₁₄ N ₂ O[4][6][9]
Molecular Weight	238.28 g/mol [4][6][9]
SMILES	<chem>Cc1cc(nc1/C=C/2c3ccccc3NC2=O)C</chem> [10]
InChIKey	WUWDLXZGHZSWQZ-WQLSENKSSA-N[7]

Physicochemical Properties

Property	Value
Appearance	Yellow to orange solid powder[7]
Solubility	DMSO: ~22 - 40 mg/mL, Ethanol: ~2 mg/mL, Water: <1 mg/mL[11][12]
Purity	>99% (commercially available)[8]

Synthesis

The synthesis of **Semaxanib** is achieved through a Knoevenagel condensation reaction.[2] The process involves the base-catalyzed reaction of 2,4-dimethylpyrrole-5-carboxaldehyde with oxindole.[2] The aldehyde is typically formed from 2,4-dimethylpyrrole via a Vilsmeier-Haack reaction.[2]



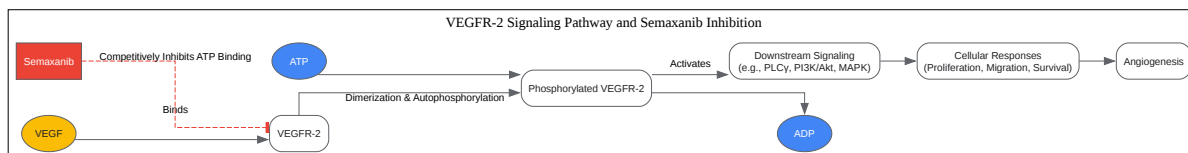
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Caption: Synthetic pathway of **Semaxanib**.

Mechanism of Action

Semaxanib's primary mechanism of action is the potent and selective inhibition of the VEGFR-2 (also known as KDR or Flk-1) tyrosine kinase.[1][13] It functions as a competitive inhibitor of ATP binding to the catalytic domain of the receptor.[1][4][5] This inhibition prevents the VEGF-induced autophosphorylation of VEGFR-2, a crucial step in the activation of downstream signaling cascades that promote angiogenesis.[1][12] By blocking this initial signaling event, **Semaxanib** effectively abrogates endothelial cell proliferation, migration, and survival.[1]

While highly selective for VEGFR-2, **Semaxanib** also exhibits inhibitory activity against other tyrosine kinases, albeit at higher concentrations, including c-Kit and FLT3.[1][6] It shows significantly less potency against PDGFR β and lacks substantial activity against EGFR, InsR, and FGFR.[1][6][9]



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Caption: VEGFR-2 signaling and **Semaxanib**'s point of inhibition.

Quantitative Biological Data

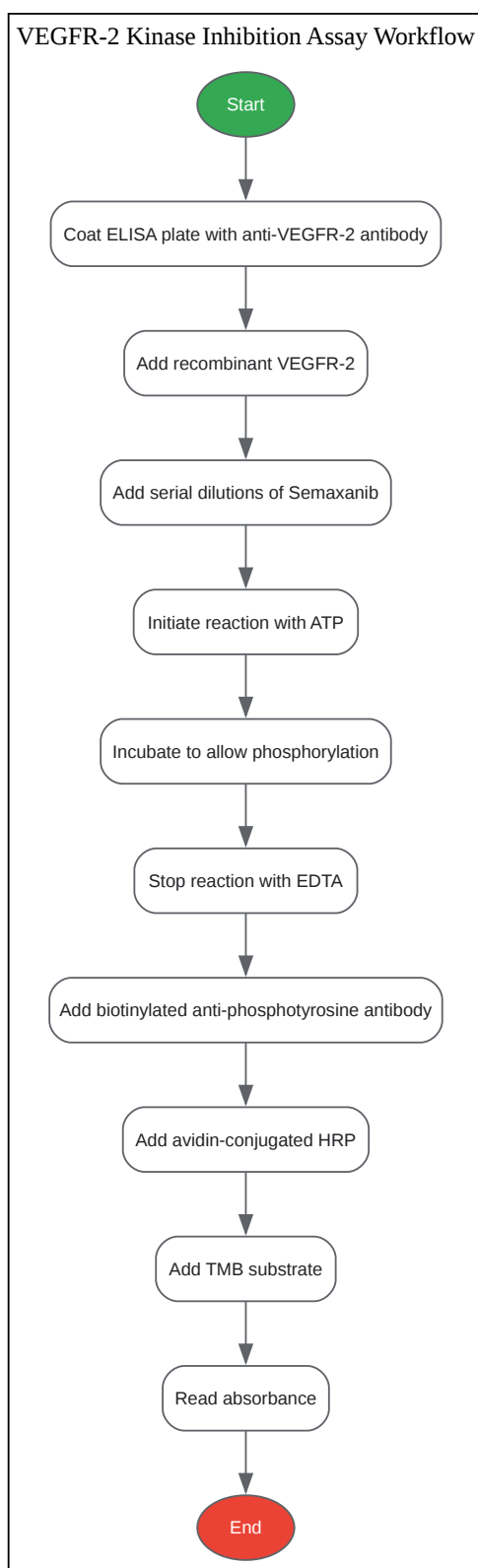
The inhibitory activity of **Semaxanib** has been quantified against various kinases and in cell-based assays.

Target/Assay	IC ₅₀ Value	Notes
VEGFR (Flk-1/KDR)	1.23 µM[6][9][11]	General VEGFR inhibition.
Recombinant VEGFR-2	140 nM[6]	Potent inhibition of the isolated kinase.
VEGFR-2 phosphorylation in HUVECs	250 nM[6]	Inhibition in a cellular context.
VEGF-dependent Flk-1 phosphorylation (NIH 3T3 cells)	1.04 µM[9]	Inhibition in an overexpressing cell line.
PDGFRβ	3.0 µM[6]	Weaker inhibitory activity.
c-Kit	5.0 µM[6]	Weaker inhibitory activity.
EGFR, FGFR, Abl	> 10 µM[6]	No significant effect.
VEGF-driven mitogenesis	0.04 µM[9]	Potent inhibition of cell proliferation.
FGF-driven mitogenesis	50 µM[9]	Significantly less potent against FGF-driven proliferation.
Cytotoxicity (TAMH and HepG2 cells)	6.28 µM and 8.17 µM, respectively[14]	General cytotoxic effects at higher concentrations.

Experimental Protocols

In Vitro Kinase Inhibition Assay (VEGFR-2 Autophosphorylation)

This protocol outlines a method to determine the inhibitory effect of **Semaxanib** on VEGFR-2 autophosphorylation.



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Caption: Workflow for in vitro VEGFR-2 kinase inhibition assay.

Methodology:

- **Plate Coating:** Coat a 96-well ELISA plate with a capture antibody specific for VEGFR-2 and incubate overnight at 4°C.
- **Blocking:** Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
- **Receptor Immobilization:** Add recombinant VEGFR-2 kinase to each well and incubate for 1-2 hours at room temperature to allow binding to the capture antibody.
- **Inhibitor Addition:** Add serial dilutions of **Semaxanib** (prepared in a kinase buffer) to the wells and incubate for a pre-determined time (e.g., 10-15 minutes).
- **Reaction Initiation:** Initiate the kinase reaction by adding a solution containing ATP and incubate for 30-60 minutes at room temperature.[\[9\]](#)
- **Reaction Termination:** Stop the reaction by adding a solution of EDTA.[\[6\]](#)
- **Detection:**
 - Wash the wells and add a biotinylated monoclonal antibody directed against phosphotyrosine.[\[9\]](#)
 - Incubate, wash, and then add avidin-conjugated horseradish peroxidase (HRP).[\[9\]](#)
 - Incubate, wash, and add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution.[\[9\]](#)
- **Quantification:** Stop the color development with sulfuric acid and measure the absorbance at 450 nm using a microplate reader.[\[9\]](#) The IC₅₀ value can be calculated from the dose-response curve.

Cell-Based Mitogenesis Assay

This protocol describes a method to assess the effect of **Semaxanib** on VEGF-induced endothelial cell proliferation.

Methodology:

- Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) in a 96-well plate and allow them to adhere overnight.
- Serum Starvation: Replace the growth medium with a low-serum medium and incubate for 24 hours to synchronize the cells.
- Inhibitor and Mitogen Treatment:
 - Add serial dilutions of **Semaxanib** (prepared in low-serum medium) to the wells and incubate for 2 hours.[9]
 - Add a mitogenic concentration of VEGF to the wells.[9]
- Proliferation Measurement:
 - After 24 hours, add [³H]thymidine or BrdUrd to each well and incubate for another 24 hours.[9]
 - Quantify the uptake of [³H]thymidine using a liquid scintillation counter or measure BrdUrd incorporation using a BrdUrd ELISA kit.[9]
- Analysis: Calculate the IC₅₀ value based on the inhibition of VEGF-stimulated proliferation.

Clinical and Preclinical Status

Semaxanib demonstrated anti-angiogenic and anti-tumor activity in various preclinical models. [7][9] It entered Phase III clinical trials for the treatment of advanced colorectal cancer; however, these trials were discontinued due to a lack of efficacy.[2][3] Despite its discontinuation in clinical development, **Semaxanib** remains a valuable research tool for studying the biological roles of VEGFR-2 and the therapeutic potential of anti-angiogenic strategies.[1] A related compound, sunitinib (SU11248), was subsequently developed and received FDA approval for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[2]

Conclusion

Semaxanib is a well-characterized, potent, and selective inhibitor of VEGFR-2. Its mechanism of action, centered on the competitive inhibition of ATP binding and the subsequent blockade of

downstream signaling, has been extensively validated. The data and protocols presented in this guide offer a comprehensive resource for researchers in the fields of oncology, angiogenesis, and drug development, facilitating further investigation into the roles of VEGFR-2 and the development of novel anti-angiogenic therapies.

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